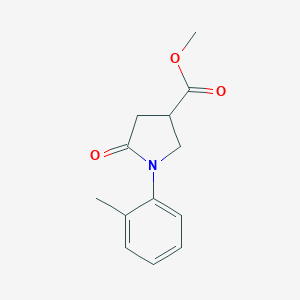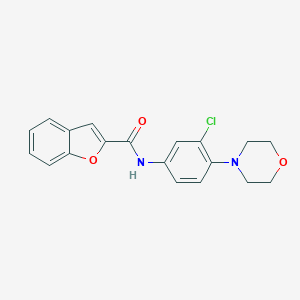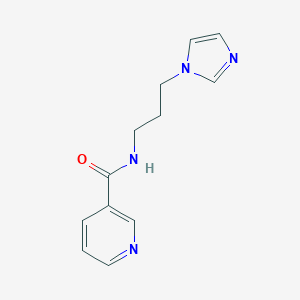![molecular formula C18H12N2O2S B364230 N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide CAS No. 313662-76-9](/img/structure/B364230.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide, also known as BF-168, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields.
Applications De Recherche Scientifique
Optical Materials
N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide: and its derivatives have been studied for their potential as optical materials . The unique structural properties of these compounds, such as their ability to form stable crystalline structures with specific tautomers, make them suitable for applications in optical devices. The intermolecular interactions, including hydrogen bonding and π···π interactions, contribute to their stability and optical characteristics.
Anti-Tubercular Agents
Recent synthetic developments have highlighted the potential of benzothiazole-based compounds as anti-tubercular agents . These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis , with some derivatives exhibiting better inhibition potency than standard reference drugs. The synthesis of these derivatives involves various pathways, including diazo-coupling and Knoevenagel condensation, which could be applied to N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide for enhanced anti-tubercular activity.
Antibacterial Agents
The antibacterial potential of benzothiazole derivatives has been evaluated, with some compounds showing activity as DNA gyraseB inhibitors . These findings suggest that N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide could be modified to target bacterial DNA gyrase, providing a pathway for the development of new antibacterial drugs.
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been used to establish correlations between the physicochemical properties of benzothiazole derivatives and their biological activity . This methodology could be applied to N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide to predict its antibacterial potency and optimize its structure for better efficacy.
Structural Studies
Structural studies of benzothiazole derivatives, including single-crystal X-ray diffraction and Hirshfeld surface analysis, provide insights into their solid-state stability . These studies are crucial for understanding the molecular arrangement and intermolecular interactions, which are essential for the design of compounds with desired properties.
Synthetic Pathways
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, which have been explored for their biological potential . These pathways include molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions. Exploring these synthetic methods for N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide could lead to the discovery of novel compounds with significant scientific applications.
Mécanisme D'action
Target of Action
N-[2-(1,3-Benzothiazol-2-yl)phenyl]furan-2-carboxamide is a synthetic compound that has been found to exhibit promising activity against bacterial strains such as Staphylococcus aureus
Mode of Action
Based on its structural similarity to other benzothiazole derivatives, it is likely that it interacts with its targets in a way that disrupts essential bacterial processes, leading to bacterial death .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for synthesized compounds related to n-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide . This suggests that the compound may have good absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties, which could impact its bioavailability and efficacy.
Result of Action
The primary result of the action of N-[2-(1,3-Benzothiazol-2-yl)phenyl]furan-2-carboxamide is the inhibition of bacterial growth. In particular, it has been found to exhibit promising activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . This indicates that the compound is capable of effectively inhibiting the growth of this bacterial strain at relatively low concentrations.
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c21-17(15-9-5-11-22-15)19-13-7-2-1-6-12(13)18-20-14-8-3-4-10-16(14)23-18/h1-11H,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMGTTCJFZKXIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B364161.png)
![N-[4-(acetylamino)phenyl]-4-chlorobenzamide](/img/structure/B364166.png)

![Ethyl 2-[(4-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B364182.png)
![N-{4-[4-(propan-2-yl)benzamido]phenyl}furan-2-carboxamide](/img/structure/B364191.png)

![3-chloro-4-methoxy-N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B364200.png)

![N-[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B364218.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B364219.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide](/img/structure/B364229.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B364232.png)
![N-{2-[(3,4,5-trimethoxybenzoyl)amino]ethyl}isonicotinamide](/img/structure/B364235.png)